5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
4-methyl-3-[(2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)10-6-4-5-7-11(10)17-8-12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
InChI Key |
RSMTWKGCPOANHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NNC(=S)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetyl-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux conditions . The reaction mixture is treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is then recrystallized from ethanol to obtain white crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among triazole-thiol derivatives:
Key Observations:
- Position 5 Substituents: The 2-isopropyl-phenoxymethyl group in the target compound introduces moderate hydrophobicity, whereas analogs with polar groups (e.g., trimethoxyphenyl in or dimethylaminophenyl in ) may improve solubility.
- Thiol Modification: Most analogs retain the free thiol group, but alkylation (e.g., S-methylation in ) alters reactivity and bioavailability.
Physicochemical Properties
- Hydrophobicity: The target compound’s 2-isopropyl-phenoxymethyl group likely confers moderate lipophilicity, comparable to tert-butyl-substituted analogs (e.g., ). Polar substituents like trimethoxy (logP ~2.5) or dimethylamino (logP ~1.8) groups reduce hydrophobicity .
- Solubility: Free thiols generally exhibit poor aqueous solubility, but derivatives with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may improve solubility via hydrogen bonding .
Biological Activity
5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and ability to interact with biological receptors. The structure can be summarized as follows:
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 396.506 g/mol
The presence of the thiol group and the phenoxy moiety contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including our compound of interest. The following table summarizes key findings from various studies:
The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, particularly melanoma. The mechanism often involves apoptosis induction and inhibition of cell migration, making these compounds promising candidates for further development as anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial effects. A study evaluated the antibacterial activity of various triazole compounds against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate that the compound possesses moderate antibacterial and antifungal activity, comparable to established antibiotics like streptomycin.
Case Studies
- In Vivo Studies : A recent in vivo study investigated the efficacy of the compound in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
- Combination Therapy : Another study explored the effects of combining this triazole derivative with conventional chemotherapeutics. The combination showed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of traditional drugs.
Q & A
Q. How can enzyme interaction mechanisms (e.g., inhibition kinetics) be elucidated?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Biophysical Techniques : SPR or ITC to measure binding constants (Kd).
- Mutagenesis : CRISPR/Cas9-edited enzyme variants to pinpoint interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
